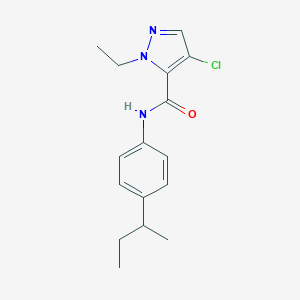![molecular formula C17H19ClN4O3 B213820 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. In recent years, CEP-33779 has gained attention as a potential therapeutic target for a range of diseases, including cancer and inflammatory disorders.
Mécanisme D'action
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide works by inhibiting the JAK2/STAT3 signaling pathway. This pathway is activated by a variety of cytokines and growth factors, leading to the phosphorylation and activation of JAK2 and subsequent activation of STAT3. Once activated, STAT3 translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
By inhibiting JAK2, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of STAT3 and the downstream effects of this pathway. This leads to reduced cell growth, survival, and inflammation, making 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide a promising therapeutic target for a range of diseases.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in a range of tumor cell lines. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce tumor growth and metastasis in animal models of cancer.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This has been demonstrated in animal models of rheumatoid arthritis and inflammatory bowel disease, where 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for the JAK2/STAT3 pathway. This makes it a useful tool for studying the role of this pathway in a range of diseases. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be effective in preclinical models of cancer and inflammatory disorders, making it a promising therapeutic target for these diseases.
One limitation of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its potential for off-target effects. While it is specific for the JAK2/STAT3 pathway, it is possible that it may interact with other pathways or targets, leading to unintended effects. In addition, the optimal dosing and administration of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide in humans is not yet known, making it difficult to translate preclinical findings to the clinic.
Orientations Futures
There are several future directions for research on 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a combination therapy for cancer. By targeting multiple pathways, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide may be more effective in treating cancer than targeting the JAK2/STAT3 pathway alone.
Another area of interest is the development of more specific and potent inhibitors of the JAK2/STAT3 pathway. While 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is effective, there is still room for improvement in terms of its specificity and potency.
Finally, there is interest in exploring the role of the JAK2/STAT3 pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. By understanding the role of this pathway in these diseases, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide and other inhibitors of this pathway may have potential as therapeutic targets in these conditions.
Méthodes De Synthèse
The synthesis of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(morpholin-4-ylcarbonyl)phenylamine to form the amide intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Applications De Recherche Scientifique
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of tumor cells by blocking the JAK2/STAT3 pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. By targeting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective therapeutic agent for a range of cancers.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This pathway is also involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammation and tissue damage. By inhibiting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective treatment for a range of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Nom du produit |
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C17H19ClN4O3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
4-chloro-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
Clé InChI |
DVCBJVLYWUHEQT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)


![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)


![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)

